molecular formula C14H18N2OS B2602775 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole CAS No. 451511-40-3

6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

Cat. No.: B2602775
CAS No.: 451511-40-3
M. Wt: 262.37
InChI Key: OOXVYCCRFBRMTP-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with an ethoxy group at the 6th position and a piperidinyl group at the 2nd position

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to inhibit bcl-2, a key enzyme involved in apoptosis . This suggests that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may also target similar enzymes or pathways.

Mode of Action

Benzothiazole derivatives have been shown to inhibit bcl-2, which plays a crucial role in apoptosis . This suggests that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may interact with its targets to induce apoptosis.

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of apoptosis . Therefore, it is plausible that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may affect similar pathways, leading to downstream effects such as the induction of apoptosis.

Result of Action

Given that benzothiazole derivatives have been associated with the induction of apoptosis , it is possible that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a halide leaving group, such as bromide or chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives, potentially affecting the ethoxy or piperidinyl groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the piperidinyl group.

Scientific Research Applications

6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde: Similar in structure but with a quinoline core instead of a benzothiazole core.

    2-(Piperidin-1-yl)-1,3-benzothiazole: Lacks the ethoxy group at the 6th position.

    6-Methoxy-2-(piperidin-1-yl)-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the ethoxy and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

6-ethoxy-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-17-11-6-7-12-13(10-11)18-14(15-12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXVYCCRFBRMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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